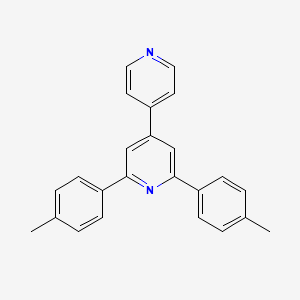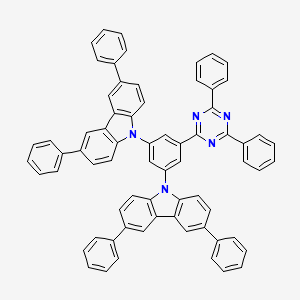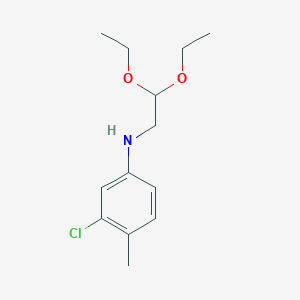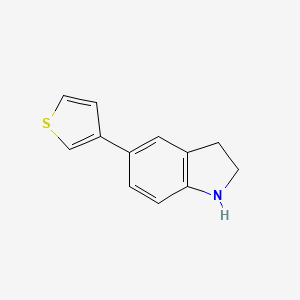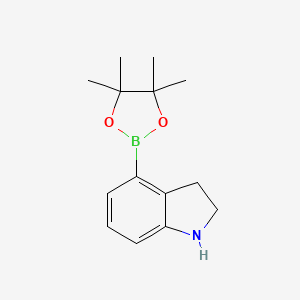
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane
Vue d'ensemble
Description
This compound is primarily used in materials science, organic synthesis, and surface modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with triethoxysilane and diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reactants and catalysts. The reaction mixture is then subjected to distillation and other purification methods to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of silanols, siloxanes, or other substituted silanes.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different functional groups.
Applications De Recherche Scientifique
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and nanocomposites.
Organic Synthesis: Serves as a key intermediate in the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to enhance their properties, such as adhesion, wettability, and chemical resistance.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and adhesion applications. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, facilitating its use in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)triethoxysilane: Similar in structure but lacks the methyl group on the propyl chain.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chlorine atom.
(3-Mercaptopropyl)triethoxysilane: Contains a thiol group instead of a chlorine atom.
Uniqueness
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is unique due to the presence of both triethoxysilyl and diethoxysilyl groups, which provide enhanced reactivity and versatility in various applications. The compound’s structure allows for multiple functionalizations, making it highly valuable in materials science and organic synthesis.
Propriétés
IUPAC Name |
(3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35ClO5Si2/c1-7-17-22(18-8-2,13-15(6)12-16)14-23(19-9-3,20-10-4)21-11-5/h15H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSRVQMPKJCOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CCl)(C[Si](OCC)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35ClO5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)
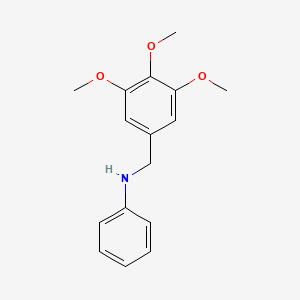
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)



